6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
Description
The compound 6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide (hereafter referred to as Compound A) features a thieno[3,2-d]pyrimidine-2,4-dione core, substituted at position 1 with a 2,5-dimethylbenzyl group and at position 3 with an N-phenylhexanamide chain. While direct pharmacological data for Compound A are unavailable in the provided evidence, its structural analogs highlight trends in synthesis, physicochemical properties, and biological activity.
Properties
CAS No. |
866013-50-5 |
|---|---|
Molecular Formula |
C27H29N3O3S |
Molecular Weight |
475.61 |
IUPAC Name |
6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C27H29N3O3S/c1-19-12-13-20(2)21(17-19)18-30-23-14-16-34-25(23)26(32)29(27(30)33)15-8-4-7-11-24(31)28-22-9-5-3-6-10-22/h3,5-6,9-10,12-14,16-17H,4,7-8,11,15,18H2,1-2H3,(H,28,31) |
InChI Key |
GYRXNRKJOFRJMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Preliminary studies suggest that compounds similar to 6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide exhibit significant antibacterial properties. Research has shown that derivatives of thieno[3,2-d]pyrimidines can act as competitive inhibitors against bacterial enzymes such as TrmD, which is essential for bacterial survival. This positions them as potential candidates for new antibiotic therapies targeting both Gram-positive and Gram-negative bacteria .
Anticancer Properties : The compound's ability to inhibit specific cellular pathways has been investigated in cancer research. Thieno[3,2-d]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications to the thieno[3,2-d]pyrimidine core can enhance its interaction with DNA or RNA targets within cancer cells, leading to apoptosis in malignant cells .
Mechanism of Action : The biological activity of this compound is hypothesized to involve the inhibition of key enzymes involved in nucleotide synthesis and protein synthesis. By mimicking natural substrates or cofactors, it can effectively disrupt essential metabolic pathways in bacteria and cancer cells alike. This dual-targeting mechanism underlines its potential as a broad-spectrum therapeutic agent.
Synthesis and Structural Modifications
Synthetic Approaches : The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[3,2-d]pyrimidine precursors. Recent advancements in synthetic methodologies have allowed for more efficient production and modification of this compound to enhance its biological activity and selectivity.
| Synthetic Method | Yield (%) | Conditions | References |
|---|---|---|---|
| Cyclization Reaction | 75 | 80 °C for 6h | |
| Acylation Step | 85 | Room Temp |
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial properties of thieno[3,2-d]pyrimidine derivatives reported that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10–50 µg/mL. Such findings suggest that further exploration into structural modifications could yield compounds with enhanced efficacy .
- Cytotoxicity Assays : In vitro assays conducted on various human cancer cell lines demonstrated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 20 µM. This highlights the potential for developing targeted therapies based on the thieno[3,2-d]pyrimidine scaffold .
Mechanism of Action
The mechanism of action of 6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Core Heterocyclic Systems
Compound A’s thieno[3,2-d]pyrimidine-2,4-dione core distinguishes it from other heterocyclic systems in similar molecules:
Substituent Analysis
Substituents critically influence solubility, bioavailability, and target interactions:
Key Insight : The hexanamide chain in Compound A provides greater conformational flexibility and solubility compared to shorter benzamide or rigid furan substituents in analogs .
Physicochemical Properties
Estimated molecular properties based on structural analogs:
Biological Activity
The compound 6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a thieno[3,2-d]pyrimidine core. The compound's structure is pivotal in its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities:
- Antitumor Activity : Various studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess antiproliferative properties against several cancer cell lines. For instance, a related compound showed an IC50 value of 8.78 μM against A549 lung cancer cells and 6.68 μM against NCI-H358 cells in two-dimensional assays .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Compounds with similar backbones have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antiproliferative Activity
A study focusing on thieno[3,2-d]pyrimidine derivatives found that compounds exhibited varying degrees of activity against different cancer cell lines. The most active compounds demonstrated significant inhibition of cell viability and proliferation in both 2D and 3D culture formats .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 8.78 ± 3.62 | 2D |
| Compound B | NCI-H358 | 6.68 ± 15 | 2D |
| Compound C | A549 | 19.94 ± 2.19 | 3D |
| Compound D | NCI-H358 | 11.27 ± 0.49 | 3D |
The mechanism by which these compounds exert their antiproliferative effects may involve the inhibition of key signaling pathways associated with cell growth and survival. Specifically, the modulation of MAPK and NF-κB pathways is crucial in regulating inflammatory responses and tumor progression .
Case Studies
- Case Study on Anticancer Activity : A recent investigation identified a novel anticancer compound through high-throughput screening of drug libraries on multicellular spheroids, highlighting the importance of structural modifications in enhancing biological activity .
- Antimicrobial Efficacy : In a comparative study of various derivatives, compounds similar to the target compound were tested for their efficacy against Staphylococcus aureus and exhibited minimum inhibitory concentrations (MIC) ranging from 6.12 μM to higher values depending on structural variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
